molecular formula C22H26ClNO2 B290460 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide

2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide

Cat. No. B290460
M. Wt: 371.9 g/mol
InChI Key: NMMAFUVEJVIXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide, also known as CBE, is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.

Mechanism of Action

2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide acts as an inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can increase the levels of endocannabinoids, leading to various physiological effects. Additionally, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects. Additionally, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can induce apoptosis in cancer cells and inhibit cancer cell growth.

Advantages and Limitations for Lab Experiments

2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has several advantages for lab experiments, including its potency as an FAAH inhibitor and its ability to target cancer cells specifically. However, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide, including its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and pain management. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide and its potential side effects.
In conclusion, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug delivery. While further research is needed to fully understand the mechanisms of action of 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide and its potential side effects, it has the potential to be a valuable therapeutic agent for various diseases.

Synthesis Methods

2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 2-ethylhexylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide.

Scientific Research Applications

2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug delivery. In neuroscience, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been used as a tool to study the role of fatty acid amide hydrolase (FAAH) in the endocannabinoid system. 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide is a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids in the brain. By inhibiting FAAH, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can increase the levels of endocannabinoids in the brain, leading to various physiological effects.
In cancer research, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells by activating the p53 pathway. Additionally, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been used as a drug delivery system for various anticancer drugs, as it can target cancer cells specifically.

properties

Molecular Formula

C22H26ClNO2

Molecular Weight

371.9 g/mol

IUPAC Name

2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide

InChI

InChI=1S/C22H26ClNO2/c1-3-5-8-16(4-2)15-24-22(26)20-10-7-6-9-19(20)21(25)17-11-13-18(23)14-12-17/h6-7,9-14,16H,3-5,8,15H2,1-2H3,(H,24,26)

InChI Key

NMMAFUVEJVIXHG-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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